
Naphthalen-1-yl phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a naphthalene ring and a phenyl group connected through a carbonate linkage
Mechanism of Action
Target of Action
A related compound, n-(naphthalen-1-yl) phenazine-1-carboxamide (nnpcn), has been shown to bind to target proteins such as β-1,3-glucanase, abc transporter, and nadph nitrate reductase . These proteins play crucial roles in cell wall glucan decomposition and metabolism, cell membrane synthesis, and oxidoreductase activity .
Mode of Action
The related compound nnpcn binds to its target proteins via van der waals and electrostatic forces (for glucanase) and hydrogen bonding (for abc transporter and nadph nitrate reductase) . This binding likely alters the function of these proteins, leading to changes in the cell.
Biochemical Pathways
The related compound nnpcn affects several significant metabolic pathways, such as steroid biosynthesis and abc transporters . These pathways are crucial for various cellular functions, including cell growth and metabolism.
Pharmacokinetics
The hole mobility of a related compound, n,n′-bis(naphthalen-1-yl)-n,n′-bis(phenyl) benzidine (npb), has been investigated . This property could influence the compound’s bioavailability and distribution within the body.
Result of Action
The related compound nnpcn has been shown to cause changes in the microscopic morphology of rhizoctonia solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .
Action Environment
The related compound npb’s hole mobility varies with thickness, suggesting that physical parameters could influence its properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-1-yl phenyl carbonate can be synthesized through the reaction of naphthalen-1-ol with phenyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenyl chloroformate.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl phenyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form naphthalen-1-ol and phenol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Naphthalen-1-ol and phenol.
Substitution: Various substituted naphthalen-1-yl derivatives depending on the nucleophile used.
Oxidation/Reduction: Oxidized or reduced forms of the naphthalene or phenyl groups.
Scientific Research Applications
Naphthalen-1-yl phenyl carbonate has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form stable carbonate linkages.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive carbonate group.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-yl methyl carbonate
- Naphthalen-1-yl ethyl carbonate
- Phenyl methyl carbonate
- Phenyl ethyl carbonate
Uniqueness
Naphthalen-1-yl phenyl carbonate is unique due to the presence of both a naphthalene ring and a phenyl group, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in materials science and organic synthesis.
Properties
IUPAC Name |
naphthalen-1-yl phenyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-17(19-14-9-2-1-3-10-14)20-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPURHVDOFHBPQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

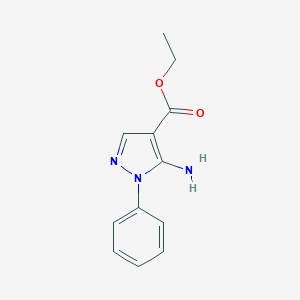
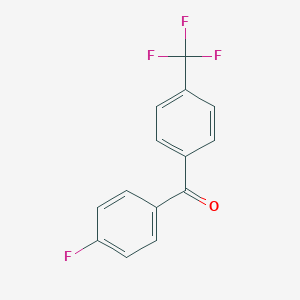
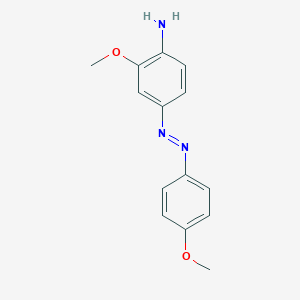
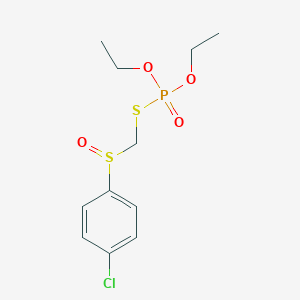
![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)
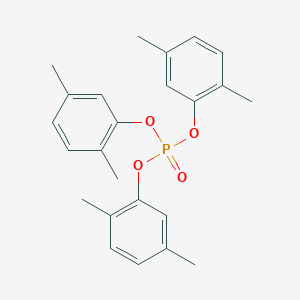
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)

![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)
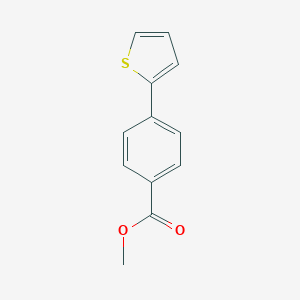
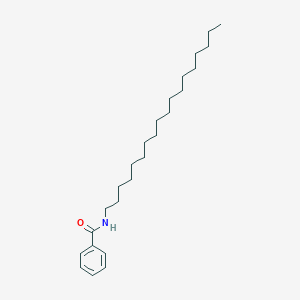

![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)
